1-[2-Amino-4-(trifluoromethyl)phenyl]-3-pyrrolidinol
Description
Properties
IUPAC Name |
1-[2-amino-4-(trifluoromethyl)phenyl]pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O/c12-11(13,14)7-1-2-10(9(15)5-7)16-4-3-8(17)6-16/h1-2,5,8,17H,3-4,6,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYQQINZQPJMTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=C(C=C(C=C2)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201217965 | |
| Record name | 1-[2-Amino-4-(trifluoromethyl)phenyl]-3-pyrrolidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201217965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220037-33-1 | |
| Record name | 1-[2-Amino-4-(trifluoromethyl)phenyl]-3-pyrrolidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220037-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-Amino-4-(trifluoromethyl)phenyl]-3-pyrrolidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201217965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reductive Cyclization Approach
Method Overview:
The most prominent method for synthesizing the pyrrolidinol core involves reductive cyclization of suitable precursors under hydrogenation conditions. This process typically employs a compound of a precursor formula (often a protected or functionalized phenyl derivative) in the presence of a catalytic hydrogenation system.
- Starting Material: A phenyl derivative with amino and trifluoromethyl substituents, such as 2-amino-4-(trifluoromethyl)phenyl compounds, often in acid addition salt form to enhance solubility.
- Reaction Conditions:
- Solvent: Water or alcohol-based solvents capable of dissolving the precursor.
- Catalyst: Raney nickel, sometimes combined with palladium on carbon.
- Hydrogen Pressure: 15–150 psi, typically optimized around 25–75 psi.
- Temperature: 20–50°C to ensure selective reduction without over-reduction.
- Process:
- The precursor solution is subjected to hydrogen gas under pressure.
- Reductive cyclization occurs, converting the amino-phenyl precursor into the pyrrolidinol scaffold.
- The reaction is monitored until hydrogen uptake ceases, indicating completion.
- Removal of the catalyst via filtration.
- Evaporation of the solvent.
- Neutralization and basification steps to isolate the free base of the pyrrolidinol.
Ammonia-Mediated Amination and Dehalogenation
Method Overview:
An alternative route involves the synthesis of the amino-trifluoromethyl phenyl intermediate via amination of halogenated precursors, followed by dehalogenation to generate the amino group.
- Starting Material: Halogenated trifluoromethyl phenyl compounds, such as chlorinated or brominated derivatives.
- Reaction Conditions:
- Ammonia in a hydrophilic ether solvent (e.g., tetrahydrofuran or methyl tetrahydrofuran).
- Elevated temperatures: 130–160°C for 4–7 hours.
- Use of catalysts like palladium on carbon or other hydrogenation catalysts.
- Dehalogenation Step:
- Conducted in the presence of hydrogen and a catalyst such as Pd/C.
- Under autoclave conditions (~150°C, 1.6 MPa hydrogen pressure).
- Results in the replacement of halogens with amino groups, forming 2-amino-4-(trifluoromethyl)pyridine.
- Crystallization from suitable solvents (e.g., n-hexane, ethyl acetate).
- Purification via filtration and washing.
Synthesis of the Pyrrolidinol Ring
Method Overview:
The pyrrolidinol ring can be constructed via cyclization of amino alcohol precursors or through reduction of corresponding pyrrolidinone derivatives.
- Starting Material: An amino alcohol, such as 3-pyrrolidinol or its derivatives.
- Reaction Conditions:
- Catalytic hydrogenation in the presence of Raney nickel or palladium catalysts.
- Hydrogen pressures similar to those in the reductive cyclization method.
- Temperatures maintained around 20–50°C.
- Process:
- The amino alcohol undergoes cyclization under hydrogenation conditions, forming the pyrrolidinol ring.
- The process may involve initial formation of a pyrrolidinone intermediate, followed by reduction to the alcohol.
- Filtration to remove catalysts.
- Solvent removal and purification via recrystallization or chromatography.
Overall Synthetic Route and Optimization
| Step | Methodology | Key Reagents | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Synthesis of halogenated precursor | Halogenated phenyl compounds | N/A | Halogenated trifluoromethyl phenyl derivatives |
| 2 | Amination via ammonia or amines | Ammonia, hydrophilic ethers | 130–160°C, 4–7 hours | 2-Amino-4-(trifluoromethyl)phenyl derivatives |
| 3 | Dehalogenation | Hydrogen, Pd/C | 150°C, 1.6 MPa H₂ | 2-Amino-4-(trifluoromethyl)pyridine |
| 4 | Cyclization to pyrrolidinol | Hydrogen, Raney nickel | 20–50°C, 25–75 psi | 1-[2-Amino-4-(trifluoromethyl)phenyl]-3-pyrrolidinol |
Notes on Industrial Applicability and Modifications
- Efficiency: The reductive cyclization method offers high yields and scalability, suitable for industrial production.
- Selectivity: Reaction conditions are optimized to prevent over-reduction or side reactions.
- Environmental Considerations: Use of water or alcohol solvents and recyclable catalysts enhances sustainability.
- Purification: Crystallization and filtration are preferred for large-scale purification, minimizing solvent waste.
Chemical Reactions Analysis
1-[2-Amino-4-(trifluoromethyl)phenyl]-3-pyrrolidinol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following structural features:
- Molecular Formula : C₁₁H₁₃F₃N₂O
- IUPAC Name : 1-[2-amino-4-(trifluoromethyl)phenyl]pyrrolidin-3-ol
- Functional Groups : Amino group, trifluoromethyl group, and pyrrolidinol moiety.
These features contribute to its unique chemical reactivity and biological activity.
Medicinal Chemistry
1-[2-Amino-4-(trifluoromethyl)phenyl]-3-pyrrolidinol is primarily explored for its potential as a therapeutic agent. Its applications include:
- Tyrosine Kinase Inhibition : The compound has demonstrated efficacy as an inhibitor of tyrosine kinases, which are crucial in cancer progression. Research indicates that it can inhibit key pathways involved in tumor growth and metastasis.
- Development of Protein Kinase Inhibitors : The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a promising candidate for developing inhibitors targeting various protein kinases.
Biochemical Research
The compound is utilized in biochemical assays to study:
- Enzyme Interactions : It aids in understanding enzyme kinetics and protein binding mechanisms. Its interactions with specific enzymes can be analyzed using techniques like surface plasmon resonance.
- Cell Signaling Pathways : By inhibiting specific kinases, the compound can help elucidate pathways involved in cellular signaling and regulation.
Chemical Synthesis
In synthetic chemistry, this compound serves as:
- A Building Block : It is used to synthesize more complex molecules through reactions like nucleophilic substitutions and condensation reactions.
- A Reactant in Suzuki Coupling : The compound can participate in Suzuki coupling reactions to produce derivatives with enhanced biological activities.
Case Study 1: Inhibition of Cancer Cell Lines
Research has shown that this compound exhibits significant inhibitory effects on various cancer cell lines. In vitro studies demonstrated that the compound effectively reduced cell proliferation by targeting specific signaling pathways associated with tumor growth.
Case Study 2: Biochemical Assays for Enzyme Activity
In biochemical assays, this compound has been employed to investigate enzyme interactions. Studies revealed its ability to bind selectively to certain kinases, providing insights into the design of new inhibitors for therapeutic applications.
Mechanism of Action
The mechanism of action of 1-[2-Amino-4-(trifluoromethyl)phenyl]-3-pyrrolidinol involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the context of its use, such as inhibiting certain enzymes or modulating receptor activity .
Comparison with Similar Compounds
Key Observations:
Lipophilicity : The target compound (XLogP3 = 1.8) is less lipophilic than fipronil (XLogP3 = 4.1), which correlates with fipronil’s insecticidal action through membrane penetration .
Hydrogen Bonding: The target has 2 HBDs (vs.
Bioactivity: While the target’s activity is undocumented, chalcone derivative 3n demonstrates antifungal efficacy, highlighting the importance of halogenation and propenone motifs in antimicrobial design .
Research Findings and Implications
Physicochemical Trends :
- Compounds with TFMP groups (e.g., target, fipronil) exhibit enhanced metabolic stability and bioavailability due to the electron-withdrawing trifluoromethyl moiety .
- Lower TPSA in the target (49.5 Ų) vs. chalcone 3n (~86 Ų) suggests better membrane permeability .
Unanswered Questions: The target’s biological activity remains unexplored. Comparative studies with pyrrolidinone derivatives (e.g., ) could elucidate the role of the hydroxyl vs. ketone group in bioactivity . Synthetic scalability and regioselectivity in TFMP-substituted heterocycles require further investigation, as seen in fipronil’s industrial production challenges .
Biological Activity
1-[2-Amino-4-(trifluoromethyl)phenyl]-3-pyrrolidinol is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Amino Group : Contributes to its nucleophilic properties.
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability, potentially improving bioavailability.
- Pyrrolidinol Moiety : Implicated in various biochemical interactions.
Target Interactions
This compound primarily acts as an inhibitor of tyrosine kinases , which are crucial in regulating cell functions and are often implicated in cancer progression. The trifluoromethyl group is believed to play a significant role in enhancing binding affinity to these targets.
Biochemical Pathways
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antiviral
- Anti-inflammatory
- Anticancer
- Antimicrobial
- Antidiabetic
These activities suggest that this compound may influence multiple signaling pathways relevant to disease processes .
Biological Activity Data
The following table summarizes key biological activities associated with this compound and related compounds:
Cancer Research
A study highlighted the compound's effectiveness in inhibiting key pathways involved in tumor growth and metastasis. In vitro assays demonstrated that it could reduce cell viability in various cancer cell lines, suggesting a potential role as a therapeutic agent .
Enzyme Interaction Studies
Research has shown that this compound can effectively bind to different tyrosine kinases, with studies employing techniques such as surface plasmon resonance to quantify binding affinities. These studies are crucial for understanding selectivity and minimizing off-target effects .
Potential Applications
Given its diverse biological activities, this compound holds promise for several applications:
- Drug Development : Its inhibitory effects on tyrosine kinases position it as a candidate for cancer therapeutics.
- Biochemical Assays : Utilized in studies investigating enzyme interactions and protein binding.
- Agrochemicals : Potential use in developing new agrochemical agents due to its antimicrobial properties.
Q & A
Q. What synthetic routes are available for 1-[2-Amino-4-(trifluoromethyl)phenyl]-3-pyrrolidinol, and what are the critical reaction conditions?
The synthesis of this compound typically involves:
- Fluorination and trifluoromethylation : Introduce fluorine and trifluoromethyl groups onto the aromatic ring using agents like potassium fluoride in dimethyl sulfoxide (DMSO), as seen in analogous pyridine derivatives .
- Amino group protection : Use tert-butyl carbamate (Boc) or similar protecting groups to stabilize the amine during synthesis, as demonstrated in structurally related compounds .
- Pyrrolidinol coupling : Employ cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the pyrrolidinol moiety to the aromatic scaffold.
Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?
- NMR and MS : Use H/C NMR to verify substituent positions and mass spectrometry to confirm molecular weight.
- X-ray crystallography : Resolve ambiguities in stereochemistry or regiochemistry, as applied to related pyrimidine derivatives (e.g., single-crystal X-ray studies with R factor < 0.06) .
Q. What purification techniques are recommended for isolating high-purity this compound?
- Column chromatography : Utilize silica gel with gradient elution (e.g., hexane/ethyl acetate) for intermediates.
- HPLC : For final purification, employ reverse-phase HPLC with ≥98% purity thresholds, as validated in pharmacopeial standards .
Advanced Research Questions
Q. How do structural modifications (e.g., trifluoromethyl position) affect the compound’s bioactivity in drug discovery?
- Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., varying substituents on the phenyl or pyrrolidinol rings) and compare binding affinities in target assays. For example, trifluoromethyl groups enhance metabolic stability and lipophilicity, as observed in fluorinated quinoline derivatives .
- Computational modeling : Perform molecular docking to predict interactions with biological targets (e.g., kinases or GPCRs).
Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?
Q. How can conflicting data on synthetic yields or reaction kinetics be reconciled?
Q. What safety protocols are essential for handling this compound, given its structural analogs’ hazards?
- GHS compliance : Follow protocols for skin/eye irritation (H315/H319) and respiratory toxicity (H335), as outlined in safety data sheets for related amino-pyrrolidinones .
- Containment : Use fume hoods and personal protective equipment (PPE) during synthesis and handling.
Methodological Notes
- Synthetic reproducibility : Validate reaction conditions across multiple batches to ensure consistency.
- Data validation : Cross-reference spectral data with computational predictions (e.g., DFT-calculated IR/NMR) to resolve ambiguities .
- Regulatory alignment : Adhere to pharmacopeial standards for residual solvents and assay validation .
This FAQ set integrates synthetic, analytical, and safety considerations, leveraging evidence from fluorinated heterocycles and amino-substituted aromatics. Researchers should prioritize interdisciplinary approaches to address gaps in mechanistic or bioactivity data.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
